3-Chloro-4-ethoxyfuran-2(5H)-one
Overview
Description
3-Chloro-4-ethoxyfuran-2(5H)-one is an organic compound with a furan ring structure substituted with a chlorine atom at the third position and an ethoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxyfuran-2(5H)-one typically involves the chlorination of 4-ethoxyfuran-2(5H)-one. One common method is the reaction of 4-ethoxyfuran-2(5H)-one with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethoxyfuran-2(5H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted furan derivatives with various functional groups.
Oxidation Reactions: Formation of furanones or other oxidized furan derivatives.
Reduction Reactions: Formation of dihydrofuran derivatives.
Scientific Research Applications
3-Chloro-4-ethoxyfuran-2(5H)-one has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure and reactivity.
Materials Science: Utilized in the synthesis of novel materials with specific properties such as conductivity or optical activity.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethoxyfuran-2(5H)-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially leading to changes in their structure and function. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or materials science.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyfuran-2(5H)-one: Similar structure with a methoxy group instead of an ethoxy group.
3-Bromo-4-ethoxyfuran-2(5H)-one: Similar structure with a bromine atom instead of a chlorine atom.
4-Ethoxyfuran-2(5H)-one: Lacks the chlorine substitution at the third position.
Uniqueness
3-Chloro-4-ethoxyfuran-2(5H)-one is unique due to the combination of the chlorine and ethoxy substituents on the furan ring. This specific substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
4-chloro-3-ethoxy-2H-furan-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3/c1-2-9-4-3-10-6(8)5(4)7/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDMOGXGQGHOKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)OC1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548709 | |
Record name | 3-Chloro-4-ethoxyfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112405-04-6 | |
Record name | 3-Chloro-4-ethoxyfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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